molecular formula C20H24N2O4S B2402687 Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234994-06-9

Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2402687
CAS No.: 1234994-06-9
M. Wt: 388.48
InChI Key: DUWNFMCBORPVJD-UHFFFAOYSA-N
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Description

Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl group attached to a piperidine ring, which is further substituted with a 3-methylphenylsulfonamido group and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with piperidine and sequentially introduce the necessary functional groups through a series of reactions, including sulfonation, alkylation, and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl and piperidine groups can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can occur at different positions on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can be used to study enzyme interactions and inhibition. Its sulfonamide group, in particular, can interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

Mechanism of Action

The mechanism by which Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-(phenylsulfonamido)methylpiperidine-1-carboxylate

  • Phenyl 4-(4-methylphenylsulfonamido)methylpiperidine-1-carboxylate

  • Phenyl 4-(2-methylphenylsulfonamido)methylpiperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its behavior compared to similar compounds.

Properties

IUPAC Name

phenyl 4-[[(3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-6-5-9-19(14-16)27(24,25)21-15-17-10-12-22(13-11-17)20(23)26-18-7-3-2-4-8-18/h2-9,14,17,21H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWNFMCBORPVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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